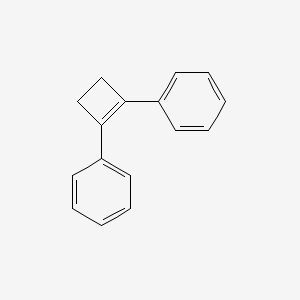
Androst-5-ene-3alpha,17alpha-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androst-5-ene-3alpha,17alpha-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and is known for its biological significance in various physiological processes. This compound is structurally related to other androgens and estrogens, making it a subject of interest in both medical and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-ene-3alpha,17alpha-diol typically involves the reduction of androst-5-ene-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, often palladium on carbon (Pd/C), to facilitate the reduction of androst-5-ene-3,17-dione in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency.
化学反应分析
Types of Reactions
Androst-5-ene-3alpha,17alpha-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form androst-5-ene-3,17-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield dihydro derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Androst-5-ene-3,17-dione.
Reduction: Dihydro derivatives such as 5alpha-androstane-3alpha,17alpha-diol.
Substitution: Ester or ether derivatives depending on the substituent used.
科学研究应用
Androst-5-ene-3alpha,17alpha-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating androgen and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an immunomodulator.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of Androst-5-ene-3alpha,17alpha-diol involves its interaction with androgen and estrogen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. This interaction influences various physiological processes, including immune response, cell proliferation, and differentiation. The compound’s effects are mediated through the activation of specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
相似化合物的比较
Similar Compounds
Androst-5-ene-3beta,17beta-diol: Another isomer with similar biological activity but different stereochemistry.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness
Androst-5-ene-3alpha,17alpha-diol is unique due to its specific stereochemistry, which influences its binding affinity and activity at androgen and estrogen receptors. This distinct configuration allows it to exhibit different biological effects compared to its isomers and related compounds.
属性
CAS 编号 |
47122-33-8 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI 键 |
QADHLRWLCPCEKT-QAZMUZRASA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)


![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
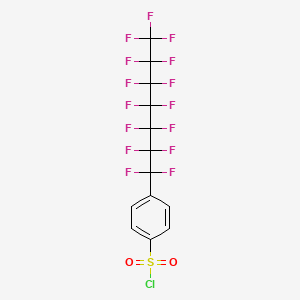
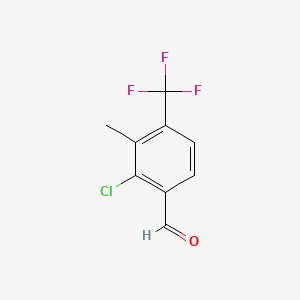
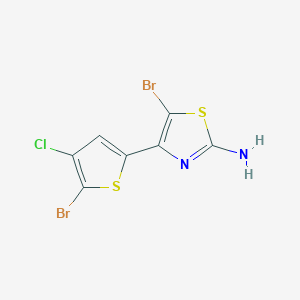
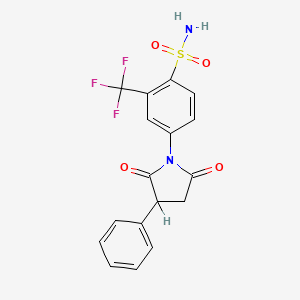

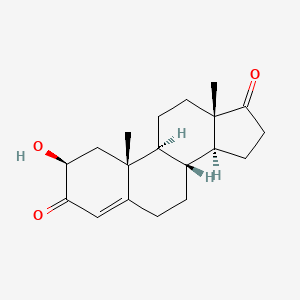
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)
